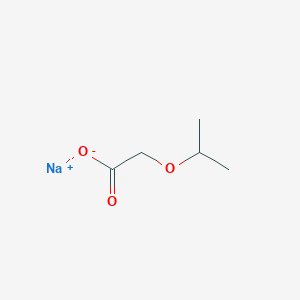
2-Hydroxy-4-methoxy-3-methylbenzoic acid
Overview
Description
2-Hydroxy-4-methoxybenzoic acid is an organic compound with the chemical formula C₈H₈O₄ . It is a derivative of salicylic acid, containing both a hydroxyl group and a methoxy group on the benzene ring. The compound is a white crystalline solid with a melting point of approximately 158-159°C .
Synthesis Analysis
The synthesis of 2-Hydroxy-4-methoxybenzoic acid involves various methods. One common approach is the hydrolysis of 4-methoxybenzoyl chloride using a base, resulting in the formation of the acid. Additionally, it can be prepared via ester hydrolysis or other related reactions .
Molecular Structure Analysis
The molecular structure of 2-Hydroxy-4-methoxybenzoic acid consists of a benzene ring with a hydroxyl group (-OH ) at position 2 and a methoxy group (-OCH₃ ) at position 4. The carboxylic acid group (-CO₂H ) is attached to the benzene ring. The compound’s IUPAC name is 2-hydroxy-4-methoxybenzoic acid .
Chemical Reactions Analysis
2-Hydroxy-4-methoxybenzoic acid can participate in various chemical reactions, including esterification, acylation, and substitution reactions. For example, it can react with alcohols to form esters. Additionally, it may undergo electrophilic aromatic substitution reactions due to the presence of the electron-rich benzene ring .
Physical And Chemical Properties Analysis
Scientific Research Applications
Encapsulation in Nanoparticles
A study by Hong, Oh, and Choy (2008) highlights the encapsulation of 4-hydroxy-3-methoxybenzoic acid (a closely related compound) into layered double hydroxide (LDH) nanoparticles. This encapsulation is significant in controlled flavor release in the food industry, showing the compound's utility in nanotechnology and food science applications (Hong, Oh, & Choy, 2008).
Novel Metabolites Discovery
Research on Penicillium wortmanni Klocker led to the discovery of wortmin, a new metabolite involving esters of 2-hydroxy-4-methoxy-6-methylbenzoic acid. This work by Merlini et al. (1973) indicates the compound's relevance in identifying new metabolites in microbiology (Merlini, Mondelli, Nasini, & Hesse, 1973).
Polymer Science Applications
Amarnath and Palaniappan (2005) discuss using benzoic acid and its derivatives, including 2-hydroxy-4-methoxy-3-methylbenzoic acid, for doping polyaniline. This is significant in polymer science for improving electrical conductivity and material properties (Amarnath & Palaniappan, 2005).
Organic Synthesis and Pharmaceuticals
A study by Salman et al. (2002) presents an efficient synthesis of a key acid synthon of Repaglinide, an oral hypoglycemic agent, from a similar compound, 2-hydroxy-4-methylbenzoic acid. This indicates the potential use of closely related compounds in pharmaceutical synthesis (Salman et al., 2002).
Environmental Microbiology
Deweerd et al. (1988) studied the bioconversion of methoxylated benzoic acids to hydroxylated derivatives by anaerobic bacteria, showing the compound's relevance in understanding microbial metabolism and environmental biodegradation (Deweerd, Saxena, Nagle, & Suflita, 1988).
Future Directions
properties
IUPAC Name |
2-hydroxy-4-methoxy-3-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-5-7(13-2)4-3-6(8(5)10)9(11)12/h3-4,10H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHDGQOTJRJHBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1O)C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-4-methoxy-3-methylbenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[3-(1,1-Difluoroethyl)phenyl]boronicacid](/img/structure/B3215517.png)



![Benzeneethanol, 4-[bis(phenylmethyl)amino]-](/img/structure/B3215558.png)

![2-{[(Tert-butoxy)carbonyl]amino}-4-methanesulfonylbutanoic acid](/img/structure/B3215579.png)



![4-bromo-2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]phenyl furan-2-carboxylate](/img/structure/B3215604.png)